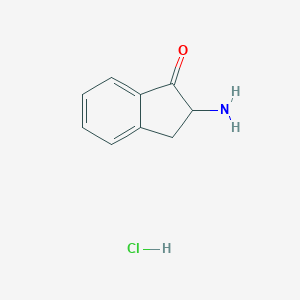

2-アミノ-2,3-ジヒドロ-1H-インデン-1-オン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride” is a chemical compound with the molecular weight of 183.64 . The IUPAC name for this compound is 2-amino-1-indanone hydrochloride .

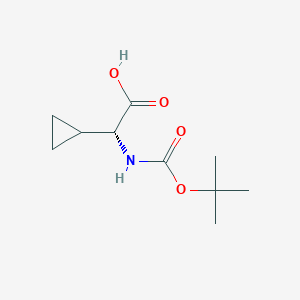

Molecular Structure Analysis

The molecular structure of “2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride” consists of a nine-membered carbon ring with an attached amino group and a carbonyl group . The InChI code for this compound is 1S/C9H9NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8H,5,10H2;1H .Physical and Chemical Properties Analysis

“2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride” is a solid at room temperature . It has a melting point of 235-240°C .科学的研究の応用

抗菌性と抗真菌性に関する研究

この化合物は、ハロアリールおよびヘテロ環標識2,3-ジヒドロ-1H-インデン-1-オン誘導体の合成に使用されており、これらの誘導体は有意な抗菌性および抗真菌性を示しています。 . これらの誘導体は、2種類のグラム陽性菌(黄色ブドウ球菌と枯草菌)、2種類のグラム陰性菌(大腸菌とプロテウス菌)、および2種類の真菌(アスペルギルス・ニガーとカンジダ・アルビカンス)に対して試験されました。 ほとんどの化合物は、広範囲な抗菌活性を示す強力な抗菌作用を示すことがわかりました。 .

抗がん性に関する研究

2-アミノ-2,3-ジヒドロ-1H-インデン-5-カルボキサミドベースのディスコイジン ドメイン レセプター 1(DDR1)阻害剤は、この化合物を用いて設計および合成されました。 . 代表的な化合物の1つである7fは、Kd値5.9nMでDDR1に結合し、半数阻害濃度(IC50)値14.9nMでキナーゼ活性を抑制しました。 この化合物は、コラーゲン誘発性DDR1シグナル伝達と上皮間葉転換を強力に阻害し、用量依存的に膵臓癌細胞のコロニー形成を抑制し、膵臓癌のオルトトピックマウスモデルにおいて有望なin vivo治療効果を示しました。 .

抗炎症性に関する研究

2-アミノ-2,3-ジヒドロ-1H-インデン-1-オン塩酸塩など、2,3-ジヒドロ-1H-インデン-1-オン構造を含む化合物は、抗炎症性を示すことがわかりました。 .

抗酸化性に関する研究

アルツハイマー病に対する研究

研究により、これらの化合物はアルツハイマー病の治療に使用できる特性を示す可能性があることが明らかになっています。 .

抗ウイルス性に関する研究

2-アミノ-2,3-ジヒドロ-1H-インデン-1-オン塩酸塩を含むインドール誘導体は、新規のインドリルおよびオキソクロメニルキサントノン誘導体の合成に使用されており、これらの誘導体は抗HIV-1剤としての可能性を示しています。 .

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

作用機序

Target of Action

Similar compounds have been found to inhibit kinases and act as dual PDE4/AChE inhibitors , which play crucial roles in various cellular processes.

Mode of Action

Based on its structural similarity to other indenone derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the activity of the target proteins .

Biochemical Pathways

If it acts as a kinase inhibitor or a pde4/ache inhibitor like its analogs, it could potentially affect signal transduction pathways and neurotransmission .

Result of Action

Similar compounds have shown antibacterial and antifungal properties , suggesting that this compound might also exhibit antimicrobial activity.

生化学分析

Biochemical Properties

It is known that indole derivatives, which include this compound, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an indole derivative, it may bind with high affinity to multiple receptors , potentially leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The specific metabolic pathways involving 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride are not well known. Indole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound could also be involved in various metabolic pathways.

特性

IUPAC Name |

2-amino-2,3-dihydroinden-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORFTSYQWUGEFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-16-8 |

Source

|

| Record name | 6941-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)